![molecular formula C18H16F3N3O2S B2401989 5-(3,4-Dimethoxy-benzyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 883019-83-8](/img/structure/B2401989.png)
5-(3,4-Dimethoxy-benzyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxy-benzyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis and Antifungal Activity : A study by Moorthy et al. (2017) describes the synthesis of Schiff bases derived from a similar triazole scaffold, highlighting its promising antifungal activity against Candida albicans. This study emphasizes the significance of specific substitutions like chloride and hydroxy phenyl for enhanced activity (Moorthy et al., 2017).
- Crystal Structure Analysis : Research by Xu et al. (2006) focuses on the crystal structure of a closely related compound, providing insights into its molecular arrangement and interactions, crucial for understanding its chemical behavior (Xu et al., 2006).
Biological and Pharmacological Potential
- Antioxidant and Antimicrobial Properties : A paper by Baytas et al. (2012) details the synthesis of triazole derivatives and their evaluation for antioxidant and antimicrobial effects. This study demonstrates the potential of triazole compounds in combating oxidative stress and microbial infections (Baytas et al., 2012).
- Potential in Corrosion Inhibition : Yadav et al. (2013) investigated benzimidazole derivatives, similar in structure to the compound , for their effectiveness in inhibiting corrosion in steel, indicating the possible application of triazole derivatives in material science (Yadav et al., 2013).
Electrochemical Studies
- Electrooxidation Analysis : Dilgin et al. (2007) conducted an electrochemical study of a thiotriazole compound, providing valuable insights into its electrooxidation behavior, which can be critical for applications in electrochemistry (Dilgin et al., 2007).
Synthesis Techniques and Methods
- Green Synthesis Approaches : Research by Rajurkar and Shirsath (2017) on the green synthesis of triazole-3-thiol derivatives demonstrates the importance of environmentally friendly methods in the synthesis of such compounds, which is essential for sustainable chemical practices (Rajurkar & Shirsath, 2017).
Propiedades
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-25-14-7-6-11(8-15(14)26-2)9-16-22-23-17(27)24(16)13-5-3-4-12(10-13)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDFFUNCIAWNOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

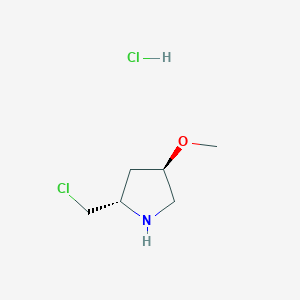
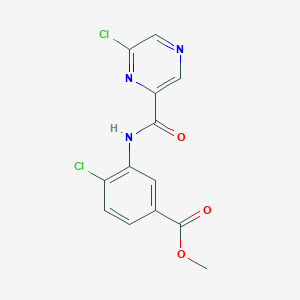
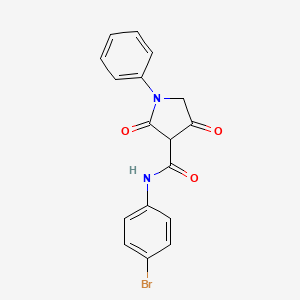

![1-(4-Hydroxybutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401918.png)
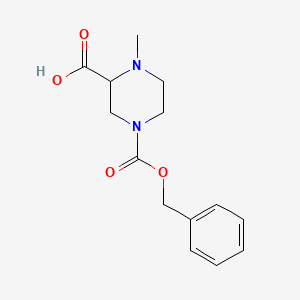
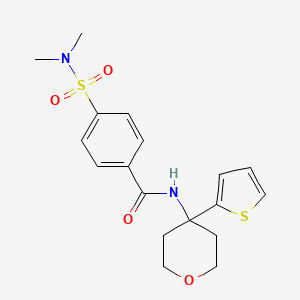
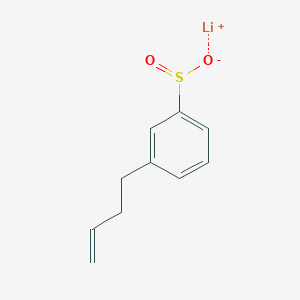
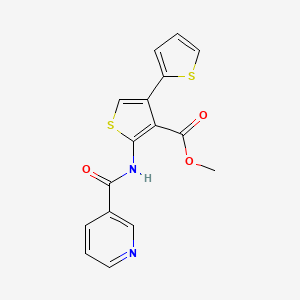
![1-Benzyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2401923.png)
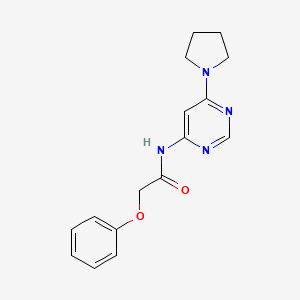
![Methyl 2-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzoate](/img/structure/B2401928.png)
![N-(Cyanomethyl)-2-[(4-methyl-3-sulfamoylphenyl)carbamoylamino]acetamide](/img/structure/B2401929.png)
